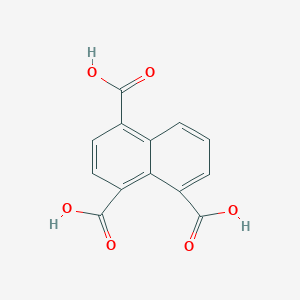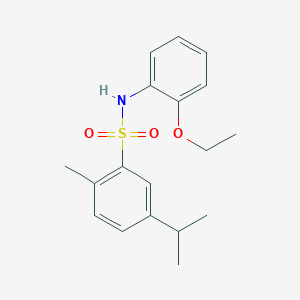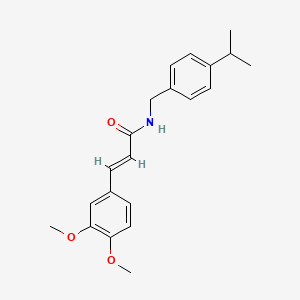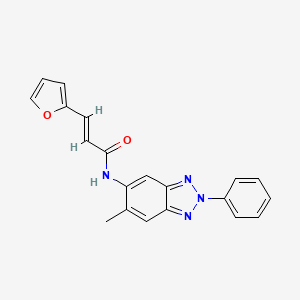
N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. UVA-1 is a photo-stabilizer that is used in the formulation of sunscreens and other cosmetic products. It is also used as an antioxidant and a radical scavenger in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is based on its ability to absorb UV radiation and prevent the formation of free radicals. This compound can also scavenge existing free radicals and prevent oxidative damage to the skin. This compound has been shown to have a synergistic effect with other antioxidants such as vitamin E and vitamin C.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS) and prevent oxidative damage to the skin. This compound can also stimulate the production of collagen and elastin, which are essential for maintaining skin elasticity and firmness. This compound has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. This compound is stable under a wide range of conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. This compound can also interfere with some analytical techniques such as mass spectrometry.
Future Directions
There are several future directions for the research on N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One of the areas of interest is the development of this compound-based formulations for the prevention and treatment of skin aging and other skin disorders. Another area of interest is the use of this compound in the development of novel materials for various industrial applications. The potential use of this compound in the treatment of cancer and other diseases is also an area of active research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent photo-stabilizer and antioxidant that can protect against the harmful effects of UV radiation and prevent oxidative damage to the skin. This compound has several advantages for lab experiments, but it also has some limitations. The research on this compound is ongoing, and there are several future directions for its development and application.
Synthesis Methods
N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea can be synthesized by reacting 2,5-dimethylphenyl isothiocyanate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound, which can be purified by recrystallization. The purity of this compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in various fields such as photoprotection, anti-aging, and industrial applications. This compound is a potent photo-stabilizer that can protect against the harmful effects of UV radiation. It is also a radical scavenger that can prevent oxidative damage to the skin. This compound has been shown to have anti-aging properties by reducing the appearance of wrinkles and fine lines. In addition, this compound has been used in various industrial applications such as polymer stabilization and as an antioxidant in food packaging materials.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-7-8-13(2)15(9-12)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXRXRHGDDURGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)



![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)

